molecular formula C15H14N2O2 B195699 (R)-Licarbazepine CAS No. 104746-03-4

(R)-Licarbazepine

Cat. No.: B195699
CAS No.: 104746-03-4
M. Wt: 254.28 g/mol
InChI Key: BMPDWHIDQYTSHX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine is the metabolite of Oxcarbazepine (OXC) and Eslicarbazepine acetate, (BIA 2-093, ESL), novel central nervous system drugs. ee=98% [α]d=-193 (C=1, pyridine)

Scientific Research Applications

  • Stereoselective Disposition in Mice : A study investigated the stereoselective disposition of (R)-Licarbazepine in mice, revealing significant insights into its metabolism and distribution, including its ability to undergo chiral inversion to a small extent (Alves et al., 2008).

  • Monitoring in Serum of Patients under Oxcarbazepine Treatment : Another study focused on developing a method for monitoring licarbazepine in human serum, particularly for patients under oxcarbazepine treatment. This research is crucial for therapeutic drug monitoring of licarbazepine during treatment of seizures or affective disorders (Begas et al., 2017).

  • Binding to Plasma Proteins : Research on the binding of licarbazepine enantiomers to plasma proteins highlights the lack of enantioselectivity in their binding, suggesting that in vivo stereoselectivity observed in the biodisposition of (S)-Licarbazepine and this compound is not dependent on their affinity to plasma proteins (Fortuna et al., 2010).

  • Therapeutic Drug Monitoring in Epilepsy Treatment : A study examining the use of eslicarbazepine acetate in epilepsy treatment found no interference from carbamazepine or its metabolites in the therapeutic drug monitoring of eslicarbazepine acetate, using (S)-Licarbazepine concentrations (Alves et al., 2010).

  • Anticonvulsant Effect in Kindling Models : Research on the anticonvulsant effect of eslicarbazepine acetate and its metabolites in kindling models of epilepsy suggests that this compound may not contribute significantly to the anticonvulsant activity, unlike its S-enantiomer (Potschka et al., 2014).

  • Effects in Genetic Generalized Epilepsy : A study on oxcarbazepine and its metabolites, including this compound, in a mouse model of genetic generalized epilepsy, indicated that these compounds might exacerbate seizures (Kim et al., 2015).

  • Permeability and P-glycoprotein Efflux in Antiepileptic Drugs : An investigation into the permeability and P-glycoprotein efflux of carbamazepine derivatives, including this compound, provided valuable insights into their absorption at the intestinal level and their potential effects on systemic and CNS disposition (Fortuna et al., 2012).

Mechanism of Action

Target of Action

®-Licarbazepine, also known as Eslicarbazepine, primarily targets the voltage-gated sodium channels in the body . These channels play a crucial role in the generation and conduction of action potentials, which are integral to the functioning of neurons.

Mode of Action

®-Licarbazepine interacts with its targets by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state, during which seizure activity can occur .

Biochemical Pathways

®-Licarbazepine is an active metabolite of Oxcarbazepine . In the case of Oxcarbazepine, it rapidly undergoes hydroxylation to an active 10-monohydroxy derivative, an enantiomeric mixture of (S)-licarbazepine and ®-licarbazepine in a ratio of 4:1, with little amount of parent compound remaining in plasma .

Pharmacokinetics

®-Licarbazepine exhibits linear and dose-proportional pharmacokinetics at recommended dosages . Steady-state eslicarbazepine concentrations are attained 4–5 days after once-daily dosing . It is eliminated predominantly by renal excretion, with 91% of the drug recovered in urine following an oral dose . The half-life is 13–20 hours .

Result of Action

The primary result of ®-Licarbazepine’s action is its anticonvulsant activity . By inhibiting the voltage-gated sodium channels, it prevents the occurrence of seizure activity . It also has mood-stabilizing effects .

Action Environment

The action, efficacy, and stability of ®-Licarbazepine can be influenced by various environmental factors. For instance, the presence of other anticonvulsants such as Carbamazepine may require adjustment of ®-Licarbazepine dosage based on efficacy and tolerability . Additionally, factors like body weight, sex, and region can influence the probability of treatment-emergent adverse events .

Properties

IUPAC Name

(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346125
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104746-03-4
Record name Licarbazepine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY83V0QWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Licarbazepine
Reactant of Route 2
(R)-Licarbazepine
Reactant of Route 3
(R)-Licarbazepine
Reactant of Route 4
(R)-Licarbazepine
Reactant of Route 5
(R)-Licarbazepine
Reactant of Route 6
(R)-Licarbazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.